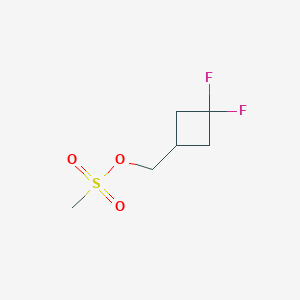

(3,3-Difluorocyclobutyl)methyl methanesulfonate

Description

Properties

IUPAC Name |

(3,3-difluorocyclobutyl)methyl methanesulfonate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H10F2O3S/c1-12(9,10)11-4-5-2-6(7,8)3-5/h5H,2-4H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

POJIPIRETMFFIV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CS(=O)(=O)OCC1CC(C1)(F)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H10F2O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

200.21 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1132843-09-4 | |

| Record name | (3,3-difluorocyclobutyl)methyl methanesulfonate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

The synthesis of (3,3-Difluorocyclobutyl)methyl methanesulfonate typically involves the reaction of cyclobutanemethanol with methanesulfonyl chloride in the presence of a base such as triethylamine . The reaction is carried out under anhydrous conditions to prevent hydrolysis of the methanesulfonyl chloride. The product is then purified using standard techniques such as recrystallization or column chromatography .

Chemical Reactions Analysis

Scientific Research Applications

Chemistry

- Building Block for Synthesis : (3,3-Difluorocyclobutyl)methyl methanesulfonate is utilized as a precursor for synthesizing more complex molecules. Its unique structure allows for modifications that can lead to novel compounds with desired properties.

- Electrophilic Reagent : The compound functions as an electrophile in various reactions, facilitating the introduction of the cyclobutyl moiety into target molecules.

Biology

- Enzyme Mechanism Studies : This compound is employed to investigate enzyme mechanisms, particularly in studies involving nucleophilic attack and substrate specificity.

- Biological Pathways : It serves as a probe to study biological pathways, providing insights into cellular processes and potential therapeutic targets.

Pharmaceuticals

- Mineralocorticoid Receptor Antagonist : Recent patents indicate that this compound can be used in pharmaceutical compositions aimed at treating conditions related to aldosterone excess, such as hypertension and heart failure. The compound's antagonistic effects on mineralocorticoid receptors make it a candidate for therapeutic development .

- Treatment of Diabetic Nephropathy : The compound has shown promise in preclinical models for treating diabetic nephropathy, highlighting its potential in managing chronic kidney diseases .

Data Tables

| Application Area | Specific Use Case | Observations/Results |

|---|---|---|

| Chemistry | Building block for complex molecule synthesis | Enhances synthetic pathways |

| Biology | Probe for enzyme mechanism studies | Insights into nucleophilic interactions |

| Pharmaceuticals | Antagonist for mineralocorticoid receptors | Effective against hypertension |

| Treatment for diabetic nephropathy | Reduces proteinuria in models |

Case Study 1: Pharmaceutical Development

A recent study outlined the synthesis and evaluation of this compound as a mineralocorticoid receptor antagonist. The compound demonstrated significant efficacy in reducing blood pressure in animal models exhibiting aldosteronism. The mechanism involved blocking aldosterone's action on renal tissues, leading to improved electrolyte balance and reduced hypertension symptoms .

Case Study 2: Biological Pathway Investigation

In another study, researchers utilized this compound to explore its effects on cellular signaling pathways related to inflammation. The findings indicated that the compound modulated specific pathways involved in cytokine release, suggesting its potential role in therapeutic strategies against inflammatory diseases.

Mechanism of Action

The mechanism of action of (3,3-Difluorocyclobutyl)methyl methanesulfonate involves its ability to act as an electrophile in chemical reactions. The methanesulfonate group is a good leaving group, making the compound reactive towards nucleophiles. This reactivity is exploited in various synthetic transformations to introduce the cyclobutyl moiety into target molecules .

Comparison with Similar Compounds

(3,3-Difluorocyclobutyl)methanol (CAS 681128-39-2)

The alcohol precursor to the target compound shares a 92% structural similarity. Key differences include:

- Functional Group : The absence of the methanesulfonate group reduces its reactivity as a leaving group.

- Physical Properties : Lower molecular weight (122.11 g/mol ) and boiling point compared to the sulfonate ester.

- Applications : Primarily used as an intermediate in synthesizing fluorinated cyclobutane derivatives.

| Property | (3,3-Difluorocyclobutyl)methyl Methanesulfonate | (3,3-Difluorocyclobutyl)methanol |

|---|---|---|

| Molecular Formula | C₆H₁₀F₂O₃S | C₅H₈F₂O |

| Molecular Weight (g/mol) | 200.21 | 122.11 |

| Boiling Point (°C) | 288 (predicted) | Not reported |

| Reactivity | High (sulfonate ester) | Moderate (alcohol) |

| Use | Alkylating agent | Synthesis intermediate |

The sulfonate ester’s enhanced leaving-group ability makes it more reactive in substitution reactions compared to the alcohol .

Methyl Methanesulfonate (MMS; CAS 66-27-3)

MMS (CH₃SO₃CH₃) is a simpler sulfonate ester with a molecular weight of 110.13 g/mol . Key distinctions include:

- Structure : Lacks the fluorinated cyclobutyl group, resulting in lower steric hindrance and higher alkylating potency.

- Toxicity: MMS is a potent mutagen, as demonstrated in Drosophila melanogaster studies where it induced DNA damage and larval hypersensitivity .

- Applications : Widely used in genetic research as a model mutagen, unlike the target compound, which is tailored for specialized synthetic applications.

| Property | This compound | Methyl Methanesulfonate (MMS) |

|---|---|---|

| Molecular Formula | C₆H₁₀F₂O₃S | C₂H₆O₃S |

| Molecular Weight (g/mol) | 200.21 | 110.13 |

| Boiling Point (°C) | 288 (predicted) | 238 |

| Mutagenicity | Moderate (based on hazard warnings) | High (validated in studies) |

| Primary Use | Specialty synthesis | Mutagenesis studies |

The fluorinated cyclobutyl group in the target compound likely reduces its alkylating efficiency compared to MMS but improves metabolic stability .

trans-(4-Trifluoromethylcyclohexyl)methanol (CAS 1202577-61-4)

This cyclohexane derivative shares structural similarities (81% similarity) but differs in:

- Ring Size : Cyclohexane vs. cyclobutane, affecting steric and electronic properties.

- Substituents : A trifluoromethyl group instead of difluorine atoms.

- Functionality : Lacks the sulfonate group, limiting its utility in substitution reactions.

Key Research Findings

Reactivity: The target compound’s sulfonate group facilitates nucleophilic displacement, though fluorination moderates its reactivity compared to non-fluorinated analogs .

Toxicity : While less mutagenic than MMS, its hazards (e.g., respiratory irritation) necessitate careful handling .

Synthetic Utility : The fluorinated cyclobutane core is prized in drug discovery for its conformational rigidity and ability to modulate pharmacokinetics .

Biological Activity

The compound (3,3-Difluorocyclobutyl)methyl methanesulfonate is a synthetic organic molecule that has garnered interest due to its potential biological activities, particularly in pharmacology. This article provides a comprehensive overview of its biological activity, including mechanisms of action, case studies, and relevant research findings.

Chemical Structure and Properties

Chemical Formula: CHFOS

Molecular Weight: 198.18 g/mol

IUPAC Name: this compound

The compound features a cyclobutane ring substituted with two fluorine atoms and a methanesulfonate group, which contributes to its reactivity and potential biological interactions.

The biological activity of this compound is primarily attributed to its ability to act as a mineralocorticoid receptor (MR) antagonist . This receptor plays a critical role in regulating electrolyte balance and blood pressure through its interaction with aldosterone. By inhibiting MR activity, the compound may help mitigate conditions associated with excessive aldosterone levels, such as hypertension and heart failure .

In Vitro Studies

In vitro studies have demonstrated that methyl methanesulfonate (MMS), a related compound, induces gene mutations in various cell lines, including Chinese hamster ovary cells. This suggests that this compound may also possess mutagenic properties .

Clinical Applications

- Heart Failure Treatment: A study highlighted the efficacy of MR antagonists in reducing overall mortality in patients with chronic heart failure and acute myocardial infarction. The use of such compounds may extend to this compound as a therapeutic agent .

- Diabetic Nephropathy: The compound has been proposed for use in treating diabetic nephropathy by targeting MR pathways involved in sodium retention and renal function regulation .

Comparative Studies

A comparative analysis of this compound with other MR antagonists shows promise in terms of selectivity and potency. Research indicates that the fluorinated cyclobutane structure enhances binding affinity to the MR compared to non-fluorinated analogs .

Data Tables

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.